molecular formula C14H14F5NO2S2 B13120877 2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline

2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline

Cat. No.: B13120877
M. Wt: 387.4 g/mol
InChI Key: CAASWDNHLWHTBG-UHFFFAOYSA-N
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Description

2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline: is a complex organic compound characterized by the presence of both benzylsulfonyl and pentafluoro-lambda6-sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a benzyl group followed by the introduction of the pentafluoro-lambda6-sulfanyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline involves its interaction with specific molecular targets. The sulfonyl and pentafluoro-lambda6-sulfanyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline is unique due to the combination of its benzylsulfonyl and pentafluoro-lambda6-sulfanyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14F5NO2S2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(benzylsulfonylmethyl)-5-(pentafluoro-λ6-sulfanyl)aniline

InChI

InChI=1S/C14H14F5NO2S2/c15-24(16,17,18,19)13-7-6-12(14(20)8-13)10-23(21,22)9-11-4-2-1-3-5-11/h1-8H,9-10,20H2

InChI Key

CAASWDNHLWHTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)N

Origin of Product

United States

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